1-(2,2-Difluoroethanesulfonyl)-4-methylbenzene
Description
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Properties
IUPAC Name |
1-(2,2-difluoroethylsulfonyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2S/c1-7-2-4-8(5-3-7)14(12,13)6-9(10)11/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWRUESWLPQMJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,2-Difluoroethanesulfonyl)-4-methylbenzene is a sulfonyl-containing aromatic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a difluoroethanesulfonyl group attached to a 4-methylbenzene ring. The presence of fluorine atoms contributes to its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀F₂O₂S |
| Molecular Weight | 224.24 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonyl group can enhance binding affinity due to its polar nature, facilitating interactions with hydrophilic sites on proteins.
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It could modulate receptor activity, influencing signaling pathways related to various physiological processes.
Case Studies
Several studies have investigated the biological effects of sulfonyl-containing compounds similar to this compound:
-
Inhibition of Enzyme Activity:
A study demonstrated that sulfonyl derivatives can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The inhibition was dose-dependent, suggesting potential for drug-drug interactions in therapeutic settings. -
Antimicrobial Activity:
Research indicated that compounds with sulfonyl groups exhibit antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways. -
Neuroprotective Effects:
Another investigation highlighted the neuroprotective potential of related compounds in models of neurodegenerative diseases. These compounds were shown to reduce oxidative stress and inflammation in neuronal cells.
Comparative Analysis
When compared to other fluorinated aromatic compounds, this compound exhibits distinct pharmacokinetic properties that may enhance its efficacy:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Enzyme inhibition, antimicrobial | Receptor modulation |
| 1-(3-Fluorophenyl)-4-methylbenzene | Moderate anti-inflammatory | Enzyme inhibition |
| 1-(4-Fluorophenyl)-3-methylbenzene | Low antimicrobial | Unknown |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
